

# Preclinical Studies of Trelagliptin Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Trelagliptin Succinate, marketed under brand names like Zafatek, is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3][4] It is distinguished within its class by a pharmacokinetic profile that permits a once-weekly oral dosing regimen for the management of type 2 diabetes mellitus (T2DM).[1][2][5] This unique characteristic is designed to improve patient adherence compared to daily medications.[2][6] The development of Trelagliptin by Takeda Pharmaceutical Company involved extensive preclinical evaluation to establish its mechanism of action, efficacy, safety, and pharmacokinetic properties, paving the way for its successful clinical application.[1] This guide provides an in-depth overview of the core preclinical studies that underpin the therapeutic use of **Trelagliptin Succinate**.

### **Mechanism of Action**

Trelagliptin exerts its glucose-lowering effect by targeting the DPP-4 enzyme, a key regulator of incretin hormones.[1][2][3]

#### 1.1. Inhibition of DPP-4 and Enhancement of Incretin Hormones

The primary mechanism of Trelagliptin is the selective, reversible, and competitive inhibition of the DPP-4 enzyme.[1][4] DPP-4 is responsible for the rapid degradation of two crucial incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a vital role in glucose homeostasis.



By inhibiting DPP-4, Trelagliptin prevents the breakdown of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity.[1][2] This enhancement of the endogenous incretin system leads to several beneficial downstream effects:

- Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta cells to release insulin in a glucose-dependent manner, primarily controlling post-meal blood glucose spikes.[2]
- Suppression of Glucagon Release: GLP-1 also acts on pancreatic alpha cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[2] This action helps to lower fasting blood glucose levels.

A key feature of Trelagliptin is its high selectivity for DPP-4 over related proteases like DPP-8 and DPP-9.[1][4] Inhibition of DPP-8 and DPP-9 has been linked to toxicities in preclinical animal studies, making Trelagliptin's selectivity a significant safety advantage.[1]



Click to download full resolution via product page

Caption: Mechanism of Action of Trelagliptin Succinate.

### 1.2. Improving Insulin Resistance

Beyond its effects on the incretin system, preclinical studies suggest Trelagliptin can directly improve insulin resistance in adipocytes.[7][8] In studies using 3T3-L1 mouse preadipocytes and primary rat adipocytes, **Trelagliptin succinate** was shown to:



- Increase glucose consumption.[3]
- Enhance the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane. [3][8]
- Activate the PI-3K/AKT insulin signaling pathway, as evidenced by increased expression of p-IRS-1, PI-3K, and p-AKT.[7][8]
- Reduce the secretion of free fatty acids and resistin, which are known contributors to insulin resistance.[7][8]



Click to download full resolution via product page

**Caption:** Trelagliptin's effect on the insulin signaling pathway in adipocytes.

# **Pharmacodynamics**

Preclinical pharmacodynamic studies have demonstrated Trelagliptin's potent and sustained inhibition of the DPP-4 enzyme.

#### 2.1. In Vitro Enzyme Inhibition

In vitro assays using recombinant human DPP-4 established Trelagliptin as a more potent inhibitor than other gliptins like alogliptin and sitagliptin.[9][10][11] Kinetic analysis revealed a reversible, competitive, and slow-binding inhibition mechanism, with a slow dissociation rate (half-life for dissociation  $\approx$  30 minutes).[1][4][5] This prolonged binding contributes significantly to its sustained enzyme inhibition and supports the once-weekly dosing schedule.[1][5]



| Parameter                                  | Trelagliptin | Alogliptin   | Sitagliptin | Reference |
|--------------------------------------------|--------------|--------------|-------------|-----------|
| IC50 vs. human<br>DPP-4 (nmol/L)           | 1.3          | 5.3          | 16.0        | [9]       |
| IC50 vs. human<br>plasma DPP-4<br>(nmol/L) | 4.2          | 10           | -           | [9]       |
| IC50 vs. rat<br>plasma DPP-4<br>(nmol/L)   | 9.7          | 18           | -           | [9]       |
| Selectivity over DPP-8 & DPP-9             | >10,000-fold | >10,000-fold | -           | [4][11]   |
| Inhibition<br>Constant (Ki)<br>(nmol/L)    | 1.5 ± 0.1    | -            | -           | [1]       |

#### 2.2. In Vivo DPP-4 Inhibition

In vivo studies in diabetic animal models confirmed the potent and long-lasting DPP-4 inhibition. For instance, in N-STZ-1.5 rats, a single oral dose of Trelagliptin demonstrated sustained inhibition of plasma DPP-4 activity.[9] A plasma concentration of 2.92 to 3.05 ng/mL resulted in approximately 69% inhibition of plasma DPP-4 activity at 1.5 hours post-dose in animal models.[1] This extended duration of action is a cornerstone of its preclinical profile.

### **Pharmacokinetics**

Pharmacokinetic studies in male rats and dogs characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Trelagliptin.

| Parameter    | Oral Dose (3<br>mg/kg) | Intravenous Dose<br>(1 mg/kg) | Reference |
|--------------|------------------------|-------------------------------|-----------|
| Cmax (ng/mL) | 118                    | 430                           | [12]      |
| Tmax (hours) | 2.3                    | 0.08                          | [12]      |



Table: Pharmacokinetic parameters of Trelagliptin in male rats.

The primary metabolic pathway identified is N-demethylation, mediated mainly by the cytochrome P450 enzyme CYP2D6, which forms an active metabolite, M-I.[1] However, the plasma concentrations of this metabolite in humans are less than 1% of the parent compound, indicating that the pharmacological activity is predominantly due to unchanged Trelagliptin.[1] Studies in rats under high-altitude hypoxic conditions showed significant alterations in pharmacokinetics, including slowed clearance and prolonged elimination half-life, suggesting dosage reassessment may be needed in such specific conditions.[13]

# **Preclinical Efficacy**

The efficacy of Trelagliptin in improving glycemic control and insulin sensitivity was evaluated in various animal models.

| Model                  | Key Findings                                                                                | Reference |
|------------------------|---------------------------------------------------------------------------------------------|-----------|
| N-STZ-1.5 rats         | Dose-dependent reduction in plasma DPP-4 activity and improvement in glucose tolerance.     | [9]       |
| 3T3-L1 adipocytes      | Increased glucose uptake,<br>enhanced GLUT4<br>translocation via the PI-<br>3K/AKT pathway. | [7][8]    |
| Primary rat adipocytes | Increased glucose<br>consumption, reduced<br>secretion of free fatty acids<br>and resistin. | [3][8]    |

Table: Summary of Trelagliptin's efficacy in preclinical models.

# **Toxicology and Safety Pharmacology**

Toxicology studies were conducted in rats and Beagle dogs to assess the safety profile of Trelagliptin.



| Species               | Dosing<br>Duration | NOAEL (No<br>Observed<br>Adverse Effect<br>Level) | Observed<br>Effects at High<br>Doses                                               | Reference |
|-----------------------|--------------------|---------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Rats                  | 4 weeks            | 1000 mg/kg/day                                    | No effects on general symptoms or behavior.                                        | [9]       |
| Rats & Beagle<br>Dogs | (Not specified)    | 75 to 250<br>mg/kg/day                            | Liver changes,<br>gastrointestinal<br>symptoms. No<br>fatalities at high<br>doses. | [12]      |

Table: Summary of toxicology findings for Trelagliptin.

Safety pharmacology studies assessing effects on cardiovascular and respiratory systems were also conducted, contributing to the overall safety assessment.[9]

### **Experimental Protocols**

6.1. DPP-4 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a typical method for assessing the in vitro inhibitory activity of compounds like Trelagliptin against the DPP-4 enzyme.

Objective: To determine the concentration of an inhibitor required to reduce DPP-4 activity by 50% (IC50).

#### Materials:

- Recombinant human DPP-4 enzyme
- DPP-4 Assay Buffer (e.g., Tris-HCl based)
- Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)



- Test Inhibitor (Trelagliptin) and Positive Control Inhibitor (e.g., Sitagliptin)
- 96-well microplate (black, for fluorescence)
- Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

#### Procedure:

- Reagent Preparation:
  - Dilute the DPP-4 enzyme and substrate to their working concentrations in DPP-4 Assay Buffer.
  - Prepare a serial dilution of Trelagliptin in the assay buffer to test a range of concentrations.
- Assay Setup:
  - 100% Activity Wells: Add diluted Assay Buffer, diluted DPP-4 enzyme, and solvent (used to dissolve the inhibitor) to triplicate wells.
  - Inhibitor Wells: Add diluted Assay Buffer, diluted DPP-4 enzyme, and the Trelagliptin serial dilutions to triplicate wells.
  - Background Wells: Add diluted Assay Buffer and solvent to triplicate wells (no enzyme).
- Pre-incubation: Incubate the plate for 10-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the diluted substrate solution to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
- Measurement: Read the fluorescence intensity on the microplate reader.
- Data Analysis:
  - Subtract the average fluorescence of the background wells from all other readings.

### Foundational & Exploratory





- Calculate the percentage of inhibition for each Trelagliptin concentration relative to the 100% activity wells.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for a DPP-4 Inhibition Assay.



### Conclusion

The comprehensive preclinical evaluation of **Trelagliptin Succinate** provided a robust foundation for its clinical development. Studies demonstrated its potent and highly selective inhibition of the DPP-4 enzyme, leading to enhanced incretin activity. Its unique slow-binding kinetics and prolonged duration of action were identified as key pharmacodynamic characteristics supporting a once-weekly dosing regimen. Pharmacokinetic and efficacy studies in relevant animal models confirmed its favorable profile and glucose-lowering effects, while toxicology assessments established a solid safety margin. These collective preclinical data were instrumental in validating Trelagliptin's mechanism and rationale for use as a long-acting therapeutic agent for type 2 diabetes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Trelagliptin succinate | 1029877-94-8 | Benchchem [benchchem.com]
- 2. What is the mechanism of Trelagliptin Succinate? [synapse.patsnap.com]
- 3. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Trelagliptin Wikipedia [en.wikipedia.org]
- 6. Investigation of Pharmacokinetic Parameters of Trelagliptin in Egyptian Volunteers Using Sensitive LC-MS/MS: A Comparative Study with a Japanese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trelagliptin succinate: DPP-4 inhibitor to improve insulin resistance in adipocytes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmda.go.jp [pmda.go.jp]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. abmole.com [abmole.com]



- 12. jmnc.samipubco.com [jmnc.samipubco.com]
- 13. Pharmacokinetics of Trelagliptin in Rats after Exposure to Acute and Chronic High Altitude Hypoxia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Studies of Trelagliptin Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560024#preclinical-studies-of-trelagliptin-succinate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com